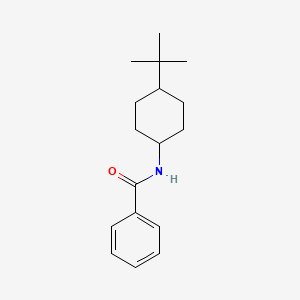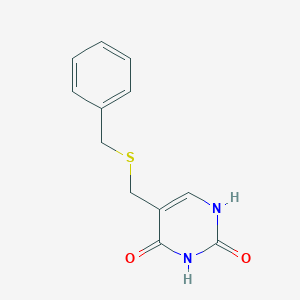
5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a benzylsulfanylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione typically involves the reaction of pyrimidine-2,4-dione with benzylsulfanylmethyl halides under basic conditions. A common method includes:
Starting Materials: Pyrimidine-2,4-dione, benzylsulfanylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The base deprotonates the pyrimidine-2,4-dione, which then undergoes nucleophilic substitution with benzylsulfanylmethyl chloride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanylmethyl group, yielding the parent pyrimidine-2,4-dione.
Substitution: The benzylsulfanylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidine-2,4-dione.
Substitution: Various substituted pyrimidine derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Probes: It can be used as a probe to study enzyme activities and interactions.
Industry:
Polymer Synthesis: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanylmethyl group can enhance the compound’s binding affinity and specificity towards its target.
Vergleich Mit ähnlichen Verbindungen
- 5-(Methylsulfanylmethyl)-1H-pyrimidine-2,4-dione
- 5-(Phenylsulfanylmethyl)-1H-pyrimidine-2,4-dione
- 5-(Benzylsulfanyl)-1H-pyrimidine-2,4-dione
Comparison:
- Structural Differences: The presence of different substituents on the sulfur atom (e.g., methyl, phenyl) can significantly alter the compound’s chemical and biological properties.
- Unique Features: The benzylsulfanylmethyl group in 5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione provides a unique combination of steric and electronic effects, enhancing its reactivity and potential applications compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
4897-44-3 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c15-11-10(6-13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16) |
InChI-Schlüssel |
ZNOAZUCLPNQDCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2=CNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
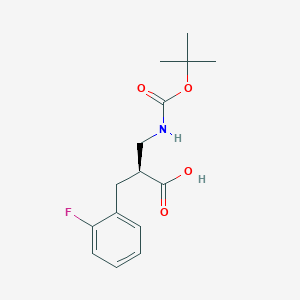
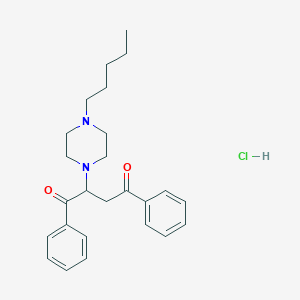
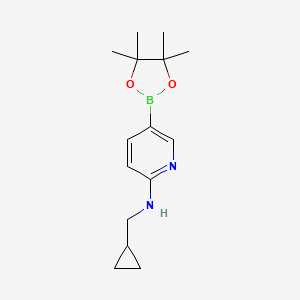

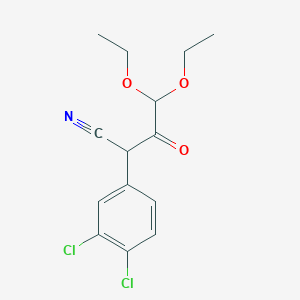
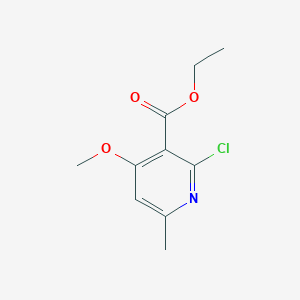
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
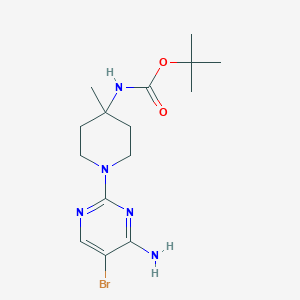
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
